2-Amino-4-chlorobenzoyl chloride
Overview
Description
2-Amino-4-chlorobenzoyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 2-position and a chlorine atom at the 4-position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chlorobenzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Amino-4-chlorobenzoic acid+SOCl2→2-Amino-4-chlorobenzoyl chloride+SO2+HCl
This method typically requires an inert atmosphere and careful control of temperature to ensure the complete conversion of the acid to the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chlorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Acylation: It can be used to acylate amines, alcohols, and other nucleophiles, forming corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-amino-4-chlorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane, chloroform, or tetrahydrofuran.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acid Derivatives: Formed by hydrolysis.
Scientific Research Applications
2-Amino-4-chlorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-chlorobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce the 2-amino-4-chlorobenzoyl moiety into complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzoic acid: The parent acid from which 2-Amino-4-chlorobenzoyl chloride is derived.
4-Chlorobenzoyl chloride: Lacks the amino group at the 2-position.
2-Amino-5-chlorobenzoyl chloride: Similar structure but with the chlorine atom at the 5-position.
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which imparts distinct reactivity and properties
Properties
IUPAC Name |
2-amino-4-chlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQTZLWNGNMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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